molecular formula C16H9ClN2O4S B5116993 (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5116993
M. Wt: 360.8 g/mol
InChI Key: QWPIANFCGHIZMA-NTEUORMPSA-N
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Description

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a 4-chloro-3-nitrophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O4S/c17-12-7-6-10(8-13(12)19(22)23)9-14-15(20)18(16(21)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPIANFCGHIZMA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

Major Products Formed

    Reduction: Formation of 5-[(4-amino-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione.

    Substitution: Formation of 5-[(4-substituted-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione.

    Oxidation: Formation of sulfoxides or sulfones of the thiazolidine ring.

Scientific Research Applications

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders due to its structural similarity to thiazolidinedione-based drugs.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in the context of its potential antidiabetic activity, it may act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione-based drug used to treat type 2 diabetes.

    Pioglitazone: Another thiazolidinedione-based drug with similar therapeutic applications.

    Troglitazone: An earlier thiazolidinedione drug that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the presence of a 4-chloro-3-nitrophenyl group. This structural variation may confer distinct biological and chemical properties compared to other thiazolidinedione compounds.

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